

Nerispirdine: A Post-Mortem on a Once-Promising Neurological Drug

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Compound of Interest		
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The development of Nerispirdine (HP184), a potential treatment for multiple sclerosis (MS) and spinal cord injury (SCI), was discontinued by sanofi-aventis after Phase II clinical trials failed to produce data sufficient to support advancement to Phase III studies.[1] This review critically examines the available clinical trial data for Nerispirdine and compares it with established and investigational therapies for its targeted indications, providing a retrospective analysis of its therapeutic potential.

Nerispirdine in Multiple Sclerosis: Falling Short of Expectations

Nerispirdine's development in multiple sclerosis focused on two key areas: improving visual deficits and enhancing walking ability.

Visual Function in Multiple Sclerosis (NCT00772525)

A Phase IIa, double-blind, placebo-controlled, randomized crossover study investigated the effect of single oral doses of 50 mg and 400 mg of Nerispirdine on visual function in 31 patients with MS. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency, a measure of the time it takes for a visual stimulus to travel from the eye to the brain's visual cortex.

Experimental Protocol: NCT00772525

• Study Design: Multicenter, double-blind, placebo-controlled, randomized, 3-period crossover.



- Participants: 31 adults with clinically definite MS.
- Intervention: Single oral doses of Nerispirdine (50 mg and 400 mg) and placebo, with a oneweek washout period between each treatment.
- Primary Outcome: Change from pre-dose to post-dose in VEP P100 latency.
- Secondary Outcomes: VEP P100 amplitude, Pelli-Robson contrast sensitivity, and ETDRS visual acuity.

The results, summarized in the table below, showed no statistically significant improvement in VEP P100 latency with either dose of Nerispirdine compared to placebo.

Treatment Group	Mean Change in VEP P100 Latency (ms)	95% Confidence Interval	p-value vs. Placebo
Placebo	0.6	-	-
Nerispirdine 50 mg	0.7	(-3.40, 3.54)	0.9681
Nerispirdine 400 mg	0.3	(-3.71, 3.18)	0.8782

Table 1: Primary Efficacy Results of the NCT00772525 Study. A negative change would indicate an improvement. Data sourced from a sanofi-aventis study results summary.

While a numerical increase in VEP P100 amplitude (suggesting a potential improvement in the strength of the visual signal) was observed, this finding was not consistent across both eyes and other visual function parameters did not show consistent changes.

In terms of safety, Nerispirdine was generally well-tolerated. The most frequently reported treatment-emergent adverse events at the 400 mg dose were dizziness, fatigue, nausea, myalgia, and headache. One patient withdrew after receiving the 400 mg dose due to myalgia, gait disturbance, and fatigue.

Walking Ability in Multiple Sclerosis (NCT00811902)



A separate Phase II study was designed to evaluate the efficacy, safety, and tolerability of Nerispirdine in improving walking ability in patients with MS. However, detailed quantitative results from this trial have not been made publicly available, a likely consequence of the drug's discontinued development.

A Comparative Look: Dalfampridine in Multiple Sclerosis

In contrast to Nerispirdine's stalled progress, dalfampridine (marketed as Ampyra® in the U.S.) has been successfully developed and approved for the improvement of walking in patients with MS. A review of its clinical trial data provides a benchmark against which Nerispirdine's potential can be assessed.

Two pivotal Phase III, randomized, double-blind, placebo-controlled trials demonstrated the efficacy of dalfampridine. The primary outcome in these studies was the responder rate, defined as the proportion of patients who showed a consistent improvement in walking speed as measured by the Timed 25-Foot Walk (T25FW).

Experimental Protocol: Dalfampridine Phase III Trials (Pooled Data)

- Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
- Participants: Patients with various forms of MS.
- Intervention: Dalfampridine extended-release 10 mg twice daily or placebo.
- Primary Outcome: Timed-walk responder rate.
- Secondary Outcomes: Changes in walking speed and the 12-item Multiple Sclerosis Walking Scale (MSWS-12).

The pooled analysis of these trials revealed a significantly higher proportion of timed-walk responders in the dalfampridine group compared to placebo.



Treatment Group	Timed-Walk Responder Rate
Placebo	8.9%
Dalfampridine	37.6%

Table 2: Pooled Responder Rates from Two Phase III Dalfampridine Trials.

Furthermore, dalfampridine responders experienced a substantial improvement in walking speed, averaging around 25%.

Nerispirdine in Spinal Cord Injury: An Unfulfilled Promise

Nerispirdine was also under investigation for the treatment of spinal cord injury. However, specific clinical trial data for this indication is not publicly available. To provide a comparative context, we can examine an investigational drug for SCI with a different mechanism of action: riluzole.

Riluzole, a sodium-glutamate antagonist, has been studied for its neuroprotective effects in acute spinal cord injury. A multi-center, randomized, placebo-controlled, double-blinded Phase III trial (RISCIS, NCT01597518) evaluated its efficacy and safety.

Experimental Protocol: RISCIS Trial (NCT01597518)

- Study Design: International, multi-center, prospective, randomized, double-blinded, placebocontrolled, adaptive Phase III trial.
- Participants: Patients with acute cervical traumatic spinal cord injury (AIS A-C).
- Intervention: Riluzole (100 mg twice daily for 24 hours, followed by 50 mg twice daily for 13 days) or placebo, initiated within 12 hours of injury.
- Primary Outcome: Change in Upper Extremity Motor (UEM) scores at 180 days.

While the trial was halted early due to the COVID-19 pandemic and did not meet its primary endpoint in the overall population, pre-planned sensitivity analyses suggested potential benefits



in certain patient subgroups.

Patient Subgroup (AIS Grade)	Mean Gain in UEM Scores (Riluzole vs. Placebo)
С	8.0 (statistically significant)
A	0.38 (not statistically significant)

Table 3: Select Efficacy Results from the RISCIS Trial.

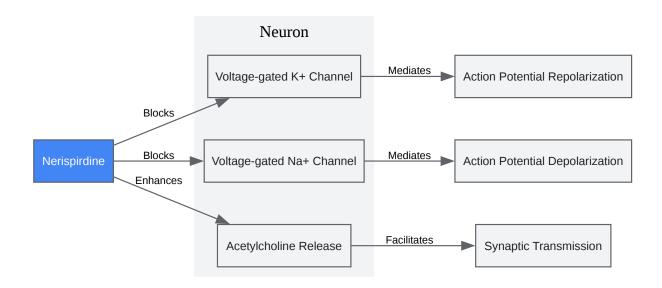
Understanding the Mechanisms: A Tale of Two Pathways

The differing clinical outcomes of Nerispirdine and the comparator drugs can be partially understood by examining their distinct mechanisms of action.

Nerispirdine's Multi-Target Approach

Nerispirdine was designed as a potassium (K+) and sodium (Na+) channel blocker, and also as an acetylcholine release enhancer. In the context of demyelinated neurons in MS, blocking potassium channels is intended to restore the propagation of action potentials. The sodium channel blockade may have contributed to its lack of proconvulsant activity, a known side effect of some other potassium channel blockers.





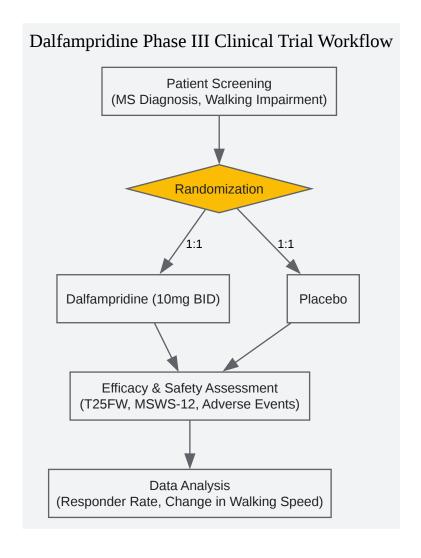
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Caption: Simplified signaling pathway of Nerispirdine.

Dalfampridine: A Focused Potassium Channel Blockade

Dalfampridine's mechanism is more targeted, primarily focusing on the blockade of voltage-gated potassium channels on demyelinated axons.[2][3][4] This action is believed to restore the conduction of nerve impulses.





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